molecular formula C5H5N3O4 B1293140 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1171709-53-7

1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1293140
CAS No.: 1171709-53-7
M. Wt: 171.11 g/mol
InChI Key: LANAGXKGLVPPDP-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 5, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with β-diketones or their equivalents. For instance, the reaction of 1-methyl-3-oxobutane-1,2-dione with hydrazine hydrate in the presence of a nitro-substituted reagent can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts, such as transition metals or acidic resins, can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with enzyme active sites, modulating their activity .

Comparison with Similar Compounds

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • Methyl 5-nitro-1H-pyrazole-3-carboxylate
  • 1-Methyl-5-hydroxy-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a carboxylic acid group allows for versatile reactivity and potential for diverse applications .

Properties

IUPAC Name

1-methyl-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-4(8(11)12)2-3(6-7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANAGXKGLVPPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171709-53-7
Record name 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid
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